molecular formula C13H18N2 B13270842 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile

2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile

Cat. No.: B13270842
M. Wt: 202.30 g/mol
InChI Key: TUSNVRKZRBEAMR-UHFFFAOYSA-N
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Description

2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C13H18N2. This compound is characterized by the presence of a phenyl ring substituted with a pentan-3-ylamino group and an acetonitrile group. It is primarily used in research settings and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-bromoacetophenone with pentan-3-ylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to introduce the acetonitrile group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(Pentyl)amino]phenyl}acetonitrile: Similar structure but with a different alkyl chain length.

    2-{4-[(Hexyl)amino]phenyl}acetonitrile: Another analog with a longer alkyl chain.

    2-{4-[(Methyl)amino]phenyl}acetonitrile: A simpler analog with a shorter alkyl chain

Uniqueness

2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The pentan-3-yl group provides a balance between hydrophobicity and steric effects, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[4-(pentan-3-ylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-3-12(4-2)15-13-7-5-11(6-8-13)9-10-14/h5-8,12,15H,3-4,9H2,1-2H3

InChI Key

TUSNVRKZRBEAMR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)CC#N

Origin of Product

United States

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